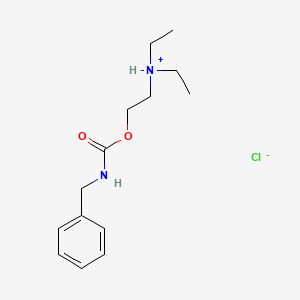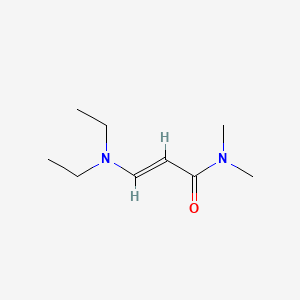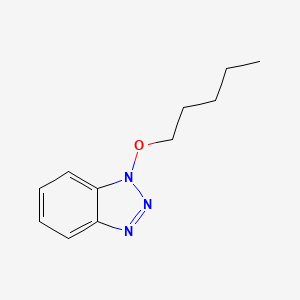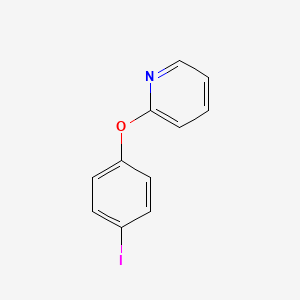
2-(4-Iodophenoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenoxy)pyridine: is an organic compound with the molecular formula C11H8INO . It consists of a pyridine ring substituted with a 4-iodophenoxy group. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-(4-Iodophenoxy)pyridine involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For this compound, the reaction would involve the coupling of 4-iodophenol with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Iodophenoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenoxy and pyridine rings can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate reactants.
Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenoxy or pyridine rings .
Applications De Recherche Scientifique
Chemistry: 2-(4-Iodophenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various coupling reactions makes it valuable in the construction of biaryl compounds and other heterocyclic structures .
Biology and Medicine: While specific biological applications of this compound are not extensively documented, compounds with similar structures have been studied for their potential pharmacological activities, including antimicrobial and antiviral properties .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. Its role as an intermediate in the production of polymers and other advanced materials is of particular interest .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
2-Phenoxypyridine: Lacks the iodine substituent, which can affect its reactivity and applications.
4-Iodophenol: Contains the iodine substituent but lacks the pyridine ring, limiting its versatility in organic synthesis.
Bipyridine Derivatives: These compounds contain two pyridine rings and are used in various applications, including as ligands in coordination chemistry.
Propriétés
Formule moléculaire |
C11H8INO |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
2-(4-iodophenoxy)pyridine |
InChI |
InChI=1S/C11H8INO/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
Clé InChI |
DAADYVOZSKIQTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)OC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
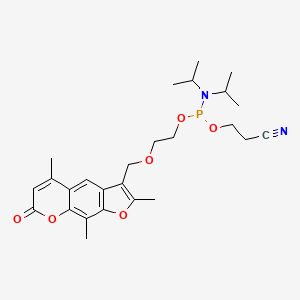
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
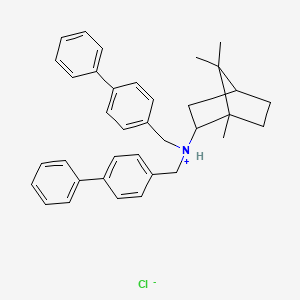
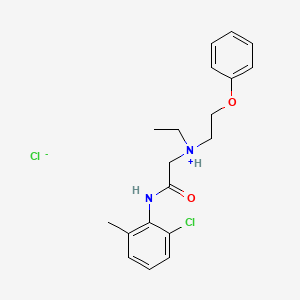
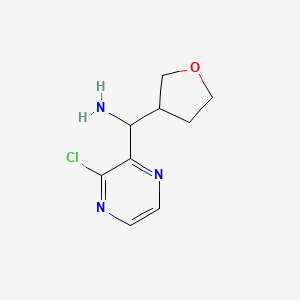
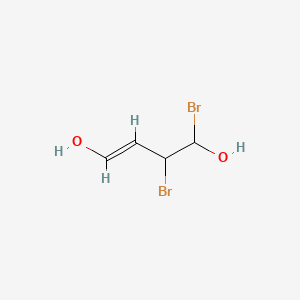


![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
